molecular formula C26H25NO4 B2773439 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid CAS No. 282525-01-3

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid

Cat. No. B2773439
CAS RN: 282525-01-3
M. Wt: 415.489
InChI Key: VQUQFRAHYHSLAP-UHFFFAOYSA-N
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Description

“3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid” is an alanine derivative . It is a solid compound with a white to light yellow color . The CAS number for this compound is 172965-84-3 .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4 . The InChI code is 1S/C19H19NO4/c1-12(10-18(21)22)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 . It is a solid at room temperature and has a white to light yellow color . The compound is soluble in DMSO .

Scientific Research Applications

Peptide Synthesis

This compound is a derivative of the amino acid alanine . It is used in peptide synthesis, where it acts as a coupling agent . The compound’s stability at room temperature and long shelf-life make it particularly useful in this application .

Fluorescence Studies

The compound has been used in fluorescence studies, particularly in the investigation of solvent effects on absorption and emission spectra . This research can provide valuable insights into the compound’s photophysical properties and its interactions with different solvents .

Dipole Moment Determination

The compound has been used in the determination of dipole moments by both experimental and theoretical study . Understanding the dipole moment of a molecule can provide important information about its polarity, which in turn can influence its interactions with other molecules .

Synthesis of Azides

The compound has been used in the synthesis of (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides . These azides are useful in a variety of chemical reactions, including click chemistry .

Stability Studies

The compound’s stability at room temperature and during aqueous washing operations has been studied . This information is important for understanding how the compound behaves under different conditions, which can be crucial for its use in various applications .

Chemical Supply

The compound is commercially available and is supplied for scientific research or drug declaration . Its availability and the ability to purchase it in different quantities can facilitate its use in various research applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The compound, also known as 3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in glucose metabolism and thus energy production.

Mode of Action

As an alanine derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

Its solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

Amino acids and their derivatives are recognized to be beneficial as ergogenic dietary substances, influencing various physical, mental, and physiological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it is stable at room temperature . .

properties

IUPAC Name

3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c28-25(29)15-19(14-18-8-2-1-3-9-18)16-27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQFRAHYHSLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid

CAS RN

282525-01-3
Record name 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-phenylbutanoic acid
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